molecular formula C8H16ClNO3 B2918130 Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride CAS No. 2173996-22-8

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2918130
CAS No.: 2173996-22-8
M. Wt: 209.67
InChI Key: ABMMHEUDUBODEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3Cl. It is a derivative of cyclobutane, featuring a methoxy group, a methylamino group, and a carboxylate ester group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclobutane derivatives.

  • Reaction Steps: The cyclobutane ring is functionalized through a series of reactions, including methylation, amination, and esterification.

  • Conditions: Reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using reactors designed for chemical synthesis.

  • Purification: After synthesis, the compound is purified through crystallization, distillation, or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents like hydrochloric acid, acyl chlorides, and alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different esters, amides, and halides.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Investigated for potential therapeutic applications, including drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes, receptors, and other biomolecules.

  • Pathways: Involves pathways related to metabolism, signal transduction, and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate

  • Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride

  • Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Uniqueness:

  • Structural Differences: The presence of the methoxy group and the specific arrangement of functional groups distinguish this compound from its analogs.

  • Reactivity: Its reactivity profile and the types of reactions it undergoes are unique compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing various fields of study.

Properties

IUPAC Name

methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-9-8(7(10)12-3)4-6(5-8)11-2;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMMHEUDUBODEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC(C1)OC)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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